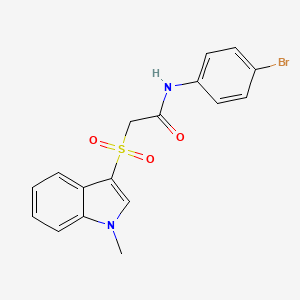
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with biological activity, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often carried out using microwave irradiation, which is a solvent-free method that can facilitate the process. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using this method, and their structures were confirmed by various spectroscopic techniques . This suggests that the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide could potentially be optimized using similar techniques.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically confirmed using infrared spectroscopy, NMR spectroscopy, mass spectral study, and sometimes by single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of benzamide derivatives and their interactions with biological targets . This implies that 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide may also interact with specific proteins or enzymes, leading to potential biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The papers discuss the evaluation of these compounds for biological activities, which indirectly suggests that their physical and chemical properties are suitable for such studies . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior for some benzamide derivatives .
Applications De Recherche Scientifique
Anticancer Properties
Research has shown that compounds containing thiadiazole and benzamide groups, similar to the structure of the compound , exhibit promising anticancer activity. For instance, a study demonstrated that a series of novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups displayed significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This study highlights the potential of these compounds as anticancer agents due to their good oral drug-like behavior and promising GI50 values compared to standard drugs like Adriamycin (Tiwari et al., 2017).
Antimicrobial and Antifungal Effects
Compounds with thiadiazole and benzamide moieties have been reported to possess significant antimicrobial and antifungal properties. A study on benzothiazole and benzimidazole-based heterocycles revealed efficient synthesis methods and potential biological activities against carbon steel corrosion in acidic environments, suggesting their use as corrosion inhibitors with antimicrobial properties (Hu et al., 2016). Another study on thiadiazolobenzamide derivatives highlighted their role in synthesizing complexes with Ni and Pd, indicating potential applications in various fields including biological activity studies (Adhami et al., 2012).
Carbonic Anhydrase Inhibition
Research on acridine-acetazolamide conjugates containing a thiadiazole moiety demonstrated their efficacy as inhibitors of carbonic anhydrases, a family of enzymes critical in various physiological processes. These compounds showed inhibition in low micromolar and nanomolar ranges across different isoforms, indicating their potential in therapeutic applications (Ulus et al., 2016).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S3/c1-4-9-22-14-17-16-13(23-14)15-12(19)10-5-7-11(8-6-10)24(20,21)18(2)3/h5-8H,4,9H2,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPOSCQCJBJIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
![(Z)-1-benzyl-3-((m-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2542834.png)
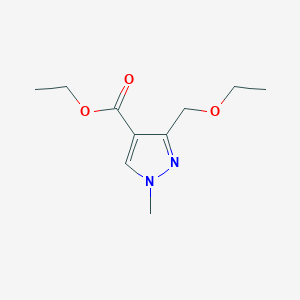

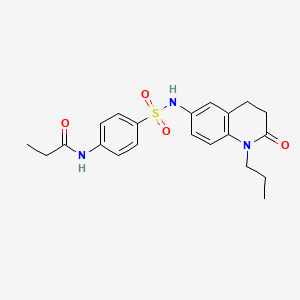
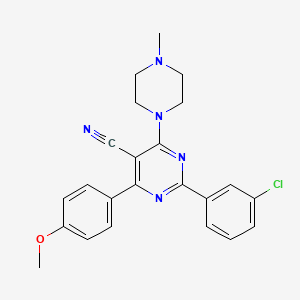
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)


![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)
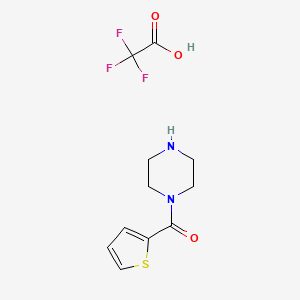
![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)
